

Application Notes and Protocols for Radiolabeling 3BP-3940 with Gallium-68

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Compound of Interest

Compound Name: 3BP-3940

Cat. No.: B12381526

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Introduction

3BP-3940 is a potent and highly selective peptide inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types.[1][2][3] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. Radiolabeling of **3BP-3940** with the positron-emitting radionuclide Gallium-68 (^{68}Ga) allows for non-invasive in vivo visualization of FAP-expressing tumors using Positron Emission Tomography (PET).[1][4]

Gallium-68 is a generator-produced radionuclide with a convenient half-life of 67.8 minutes, making it well-suited for imaging studies with peptides like **3BP-3940** which exhibit favorable pharmacokinetics.[5] The radiolabeling process involves the stable chelation of ^{68}Ga by a chelating agent conjugated to the **3BP-3940** peptide. This document provides a detailed protocol for the automated radiolabeling of **3BP-3940** with Gallium-68, based on published methods, to yield a radiopharmaceutical of high purity and yield for preclinical and clinical research.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Gallium-68 radiolabeling of **3BP-3940**.

Parameter	Value	Reference
Precursor Amount	50 µg	[1][6]
Reaction Temperature	85 °C	[1][6]
Reaction Buffer	0.7 M Sodium Acetate	[1][6]
Buffer pH	5.5	[1][6]
Reaction Volume	7 mL	[1][6]
Reaction Time	20 minutes	[1][6]
Decay-Corrected Radiochemical Yield (RCY)	≥90%	[1][6]
Average Radiochemical Purity (RCP)	97.7 ± 0.9%	[6]
Molar Activity	9 - 29 MBq/nmol	[6]

Experimental Protocol: Automated Radiolabeling of 3BP-3940 with ⁶⁸Ga

This protocol describes an automated synthesis procedure for the radiolabeling of **3BP-3940** with Gallium-68 using a cassette-based synthesis module.

Materials and Equipment:

- **3BP-3940** precursor (conjugated with a suitable chelator, e.g., DOTA)
- ⁶⁸Ge/⁶⁸Ga generator
- Automated radiolabeling module (e.g., Trasis mini-All-in-One)
- Sterile reaction cassettes for the synthesis module
- 0.7 M Sodium Acetate buffer, pH 5.5 (radiopharmaceutical grade)
- Sterile water for injection

- Sterile 0.9% sodium chloride for injection
- C18 solid-phase extraction (SPE) cartridge
- Ethanol for pharmaceutical use
- Sterile vent filters
- Sterile collection vials
- Quality control equipment (e.g., radio-HPLC, radio-TLC)

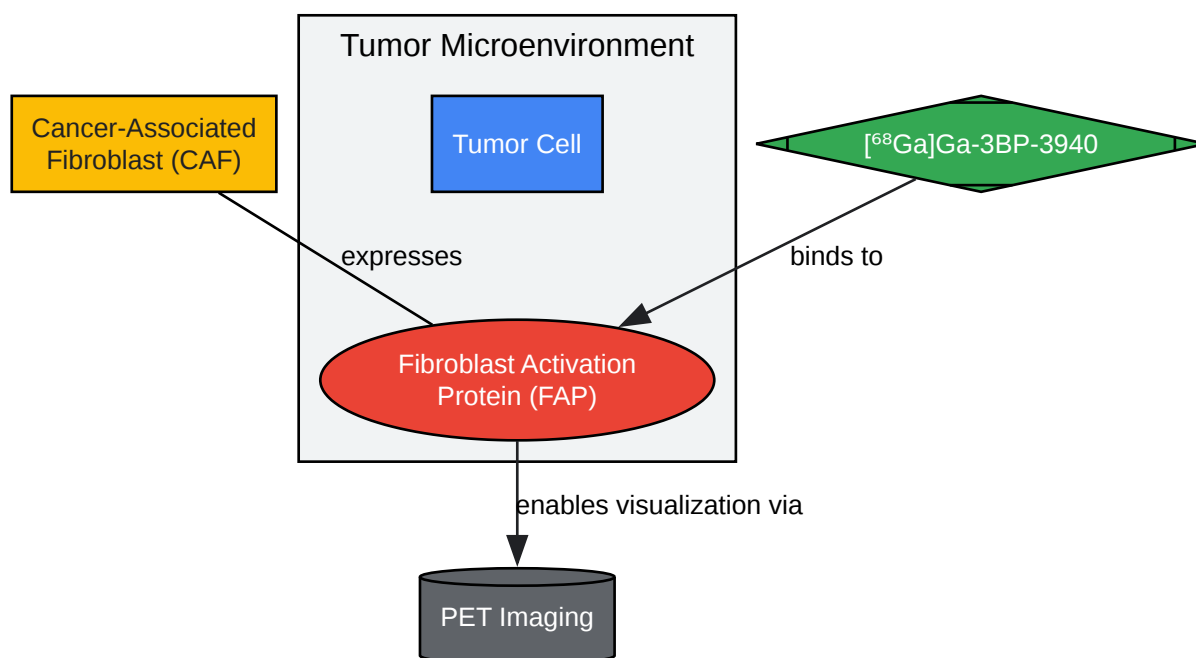
Protocol Steps:

- Generator Elution: Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl according to the manufacturer's instructions to obtain the $^{68}\text{GaCl}_3$ eluate.
- ^{68}Ga Trapping and Elution: The automated module will trap the $^{68}\text{GaCl}_3$ from the generator eluate on a cation exchange cartridge. The trapped ^{68}Ga is then eluted into the reaction vessel using a small volume of a suitable eluent, as programmed in the synthesis module.
- Precursor Preparation: Dissolve 50 μg of the **3BP-3940** precursor in a suitable volume of sterile water or buffer as specified by the synthesis module's protocol.
- Radiolabeling Reaction:
 - The automated module will transfer the dissolved **3BP-3940** precursor to the reaction vessel containing the eluted ^{68}Ga .
 - 2 mL of 0.7 M sodium acetate buffer (pH 5.5) is added to the reaction vessel to achieve a total reaction volume of 7 mL and maintain the optimal pH for labeling.[1][6]
 - The reaction mixture is heated to 85°C for 20 minutes.[1][6] It is crucial to maintain this temperature, as lower temperatures may result in reduced yields, while higher temperatures can lead to the formation of impurities.[6]
- Purification:

- After the incubation period, the reaction mixture is passed through a C18 SPE cartridge to trap the [^{68}Ga]Ga-**3BP-3940**.
- The cartridge is washed with sterile water to remove any unreacted ^{68}Ga and hydrophilic impurities.
- The final product, [^{68}Ga]Ga-**3BP-3940**, is eluted from the SPE cartridge with a small volume of ethanol/water mixture into a sterile collection vial.
- Formulation: The purified [^{68}Ga]Ga-**3BP-3940** solution is diluted with sterile 0.9% sodium chloride for injection to the desired radioactive concentration and to reduce the final ethanol concentration to a physiologically acceptable level (<10%).
- Quality Control:
 - Radiochemical Purity (RCP): Determine the RCP using radio-HPLC and/or radio-TLC to ensure it is $\geq 95\%$.
 - Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
 - pH: Measure the pH of the final formulation to ensure it is within the acceptable range for intravenous injection (typically pH 5.0-7.5).
 - Sterility and Endotoxin Testing: For clinical applications, the final product must undergo sterility and endotoxin testing to meet pharmacopeial standards.

Signaling Pathway and Experimental Workflow Diagrams

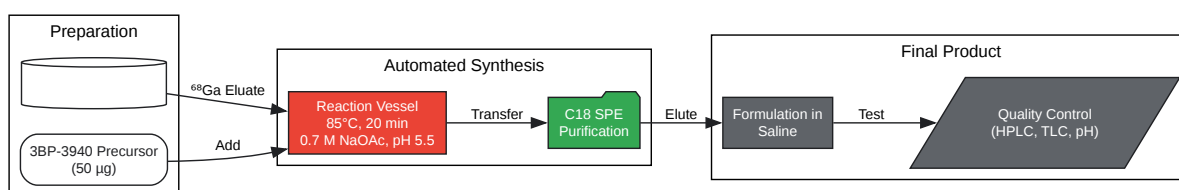
Signaling Pathway: Targeting FAP in the Tumor Microenvironment



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Caption: Targeting FAP on CAFs with [⁶⁸Ga]Ga-**3BP-3940** for PET imaging.

Experimental Workflow: ⁶⁸Ga Radiolabeling of **3BP-3940**



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Caption: Automated workflow for the radiolabeling of **3BP-3940** with ⁶⁸Ga.

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